1-Allyl-2-bromobenzene

Description

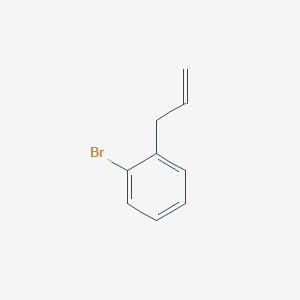

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYPQDZCDDLKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341833 | |

| Record name | 1-Allyl-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42918-20-7 | |

| Record name | 1-Allyl-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-2-BROMOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allyl-2-bromobenzene: Properties, Synthesis, and Reactivity for the Research Scientist

This guide provides a comprehensive overview of 1-allyl-2-bromobenzene, a versatile bifunctional building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, and characteristic reactivity of this compound, offering insights into its practical application.

Core Molecular Attributes and Physical Data

This compound, also known by its IUPAC name 1-bromo-2-(prop-2-en-1-yl)benzene, is a liquid at room temperature.[1][2][3][4] Its structure features a bromine atom and an allyl group positioned ortho to each other on a benzene ring. This specific arrangement of functional groups is the cornerstone of its synthetic utility, enabling a wide range of chemical transformations. The allyl group can participate in various addition and rearrangement reactions, while the aryl bromide is a prime handle for cross-coupling reactions.[5]

Below is a summary of its key physical and chemical properties:

| Property | Value | Source(s) |

| CAS Number | 42918-20-7 | [1][2][3][4][6][7] |

| Molecular Formula | C₉H₉Br | [2][6][7] |

| Molecular Weight | 197.07 g/mol | [1][6][7] |

| Appearance | Liquid | [2][3][4] |

| Density | 1.311 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.559 | [3][6] |

| Flash Point | 93.3 °C (199.9 °F) | [3][6] |

| Storage Temperature | 2-8°C | [3][6] |

Synthesis of this compound

Conceptual Workflow for Grignard-based Synthesis

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol (General Procedure):

Materials:

-

This compound

-

Aryl or vinyl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Intramolecular Cyclization Reactions

The ortho-disposed allyl and bromo functionalities in this compound make it an excellent substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic ring systems. A particularly important application is the synthesis of dihydrobenzofurans. [1][8] Palladium-Catalyzed Intramolecular Cyclization to Dihydrobenzofurans:

This transformation typically involves an intramolecular Heck-type reaction where the palladium catalyst inserts into the C-Br bond, followed by coordination to the allyl double bond and subsequent migratory insertion and reductive elimination to form the dihydrobenzofuran ring.

Conceptual Reaction Pathway:

Caption: Intramolecular cyclization to form a dihydrobenzofuran.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below is a summary of expected spectroscopic features.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic Protons (4H): Multiplets in the range of δ 7.0-7.6 ppm. Vinyl Proton (1H, -CH=): Multiplet around δ 5.9-6.1 ppm. Terminal Vinyl Protons (2H, =CH₂): Multiplets around δ 5.0-5.3 ppm. Allylic Protons (2H, -CH₂-): Doublet around δ 3.4-3.6 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 125-140 ppm. The carbon bearing the bromine will be shifted upfield. Vinyl Carbons: Signals around δ 115-137 ppm. Allylic Carbon: Signal around δ 39-41 ppm. |

| IR Spectroscopy | C-H (aromatic): ~3050-3100 cm⁻¹ C-H (aliphatic): ~2850-2960 cm⁻¹ C=C (alkene): ~1640 cm⁻¹ C=C (aromatic): ~1450-1600 cm⁻¹ C-Br: ~550-650 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 196 and 198 of approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Major Fragments: Loss of Br (m/z 117), and loss of the allyl group (C₃H₅). |

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. [1][3][6]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). [1][3][6]* Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of an allyl group and an aryl bromide in an ortho relationship provides a gateway to a wide array of complex molecular architectures through well-established synthetic transformations such as cross-coupling and intramolecular cyclization reactions. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, which should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

-

This compound | C9H9Br | CID 576065 - PubChem. Available at: [Link]

-

Preparation of allylbenzene - PrepChem.com. Available at: [Link]

-

Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

Synthesis of dihydrobenzofuran 11. (a) 1.2 eq. allyl alcohol,... - ResearchGate. Available at: [Link]

- Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.

- JPH0543485A - Synthesis of substituted allylbenzene - Google Patents.

-

Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF. Available at: [Link]

-

This compound - Stenutz. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound 95 42918-20-7 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Page loading... [guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Benzofuran synthesis [organic-chemistry.org]

Synthesis and preparation of 1-Allyl-2-bromobenzene

An In-Depth Technical Guide to the Synthesis and Preparation of 1-Allyl-2-bromobenzene

Abstract

This compound is a valuable synthetic intermediate in organic chemistry, serving as a precursor for a wide range of more complex molecules in pharmaceutical and materials science research. Its structure, featuring both a reactive bromine atom and a versatile allyl group on an aromatic ring, allows for diverse subsequent functionalization. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, with a focus on the Grignard reaction, and touches upon modern cross-coupling alternatives. We delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and discuss critical aspects of purification, characterization, and safe handling.

Introduction: Strategic Importance of this compound

The strategic value of this compound (CAS No. 42918-20-7) lies in its bifunctional nature.[1] The aryl bromide moiety is a classical handle for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki, Heck, and Buchwald-Hartwig reactions.[2][3] Concurrently, the allyl group offers a rich playground for chemical modification, including oxidation, addition reactions, and olefin metathesis. This dual reactivity makes it a powerful building block for constructing complex molecular architectures.

This guide is designed for researchers and process chemists, providing both the theoretical foundation and practical instructions necessary for the successful synthesis and isolation of this key intermediate.

Primary Synthetic Route: The Grignard Reaction

The most direct and widely employed method for synthesizing this compound is the reaction of an ortho-bromophenyl Grignard reagent with an allyl halide. This approach is robust, scalable, and relies on well-established organometallic principles.

Mechanistic Rationale

The core of the synthesis is the formation of a Grignard reagent, an organomagnesium halide (R-MgX). This process inverts the polarity of the carbon atom attached to the halogen. In the 1,2-dibromobenzene starting material, the carbon atom is electrophilic. After the insertion of magnesium, this carbon becomes strongly nucleophilic and carbanionic in character.[4] This potent nucleophile can then readily attack the electrophilic carbon of an allyl halide, such as allyl bromide, in what is effectively an SN2-type displacement of the bromide leaving group, forming the desired carbon-carbon bond.[5]

A critical consideration is the selective formation of the mono-Grignard reagent. Using 1,2-dibromobenzene, the reaction can be controlled to favor the formation of 2-bromophenylmagnesium bromide. The remaining C-Br bond is less reactive towards magnesium insertion under controlled conditions, preventing significant formation of the di-Grignard reagent.

Visualizing the Grignard Pathway

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Purification and Characterization

Proper purification and characterization are essential to validate the successful synthesis of the target compound.

Purification Summary

| Step | Purpose | Key Considerations |

| Aqueous Quench | Neutralize unreacted reagent | Use a non-acidic quench like NH₄Cl to avoid side reactions with the allyl group. |

| Liquid-Liquid Extraction | Isolate product from aqueous phase | Use a low-boiling, immiscible organic solvent like diethyl ether or ethyl acetate. |

| Washing | Remove water-soluble impurities | Wash with water and then brine to aid in phase separation and remove residual water. |

| Drying | Remove trace water from organic phase | Use an anhydrous salt like MgSO₄ or Na₂SO₄. |

| Solvent Removal | Concentrate the crude product | Use rotary evaporation under reduced pressure. |

| Vacuum Distillation | Final purification of the liquid product | Distillation under vacuum is necessary to prevent decomposition at high temperatures. |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the allyl group protons (vinyl and allylic CH₂) and the aromatic protons. Chemical shifts and coupling patterns will be characteristic. |

| ¹³C NMR | Peaks for the two unique sp² carbons of the allyl group and the six distinct aromatic carbons. |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). [1] |

| FTIR | Characteristic C=C stretching for the alkene and aromatic ring, C-H stretching for sp² and sp³ carbons, and C-Br stretching. |

Safety and Handling

E-E-A-T Pillar: Trustworthiness. A protocol is only trustworthy if it is safe. All operations must be conducted with a thorough understanding of the hazards involved.

-

Hazard Overview: this compound is harmful if swallowed and causes serious eye irritation. [1][6]* Key Reagent Hazards:

-

Allyl Bromide: Highly flammable, toxic, and a lachrymator. Must be handled in a well-ventilated fume hood. [7] * Diethyl Ether/THF: Extremely flammable liquids with low flash points. Vapors can form explosive mixtures with air. All sources of ignition must be eliminated. [8] * Grignard Reagents: Highly reactive and pyrophoric upon contact with water. Reactions must be conducted under a strictly inert and anhydrous atmosphere.

-

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile gloves). [9]* Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of toxic vapors. [7]* Emergency Procedures: Ensure an appropriate fire extinguisher (Class B, dry powder), safety shower, and eyewash station are readily accessible. In case of skin contact, wash thoroughly with soap and water. [9]If swallowed or inhaled, seek immediate medical attention. [6]

Conclusion

The synthesis of this compound is a foundational procedure for chemists requiring access to this versatile building block. The Grignard reaction represents the most direct, cost-effective, and scalable route, provided that strict anhydrous and inert conditions are maintained. Alternative methods, such as the Suzuki-Miyaura coupling, offer broader functional group tolerance at the cost of more expensive reagents and catalysts. A successful outcome hinges on careful execution of the experimental protocol, diligent purification, and an unwavering commitment to safety. This guide provides the necessary framework for researchers to confidently and safely prepare this compound for their synthetic campaigns.

References

- Yanagisawa, A. Product Subclass 9: Allylic Grignard Reagents. Science of Synthesis, 2004.

-

Organic Synthesis. Heck Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PrepChem.com. Preparation of allylbenzene. [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE from 1-bromo-3-chloropropane and allylmagnesium bromide. [Link]

-

University Web Pages. Experiment 6: Grignard Reaction. [Link]

-

Grignard Synthesis of Triphenylmethanol. Grignard Reaction Background. [Link]

- Kunfi, A., et al. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

Erowid. Synthesis of Allylbenzene and Phenyl-2-bromopropane. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. [Link]

- Knochel, P., et al.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Master Organic Chemistry. What is Allylic Bromination?. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chad's Prep. 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube, 2020. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Allylmagnesium bromide. [Link]

-

PubChem - NIH. Allylbenzene. [Link]

-

PubChem - NIH. This compound. [Link]

-

Sciencemadness Discussion Board. Synthesis of Allylbenzene. [Link]

-

Reddit. Bromobenzene to allylbenzene using SN2?. [Link]

-

The Grignard Reaction. Experiment 25 – The Grignard Reaction. [Link]

-

SpectraBase. Allylbromide - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. This compound | C9H9Br | CID 576065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. reddit.com [reddit.com]

- 6. Page loading... [guidechem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Allyl-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 1-Allyl-2-bromobenzene (CAS No. 42918-20-7), a valuable intermediate in organic synthesis. As a Senior Application Scientist, the following sections synthesize theoretical principles with practical, field-proven insights to offer a comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is structured to not only present the data but also to explain the causal relationships that govern the spectral features, ensuring a robust and validated interpretation.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the chemical formula C₉H₉Br, is an aromatic compound featuring a bromine atom and an allyl group in an ortho substitution pattern on the benzene ring.[1][2][3] This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its identification, purity assessment, and the monitoring of reactions in which it participates. Understanding its NMR, IR, and MS data is fundamental for any researcher working with this compound. This guide will dissect each of these spectroscopic techniques in the context of this compound, providing both expected data based on its structure and interpretation based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and allyl protons. The ortho-disubstitution pattern leads to a complex splitting in the aromatic region, while the allyl group displays its characteristic set of coupled protons.[1]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum:

The expected chemical shifts (δ) and multiplicities are detailed in the table below. The aromatic protons are deshielded due to the ring current and the electron-withdrawing effect of the bromine atom, appearing in the range of 7.0-7.6 ppm. The allyl group protons will show a characteristic pattern: a downfield multiplet for the internal vinyl proton, two distinct signals for the terminal vinyl protons, and a doublet for the benzylic-type methylene protons.[4][5]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (4H) | 7.0 - 7.6 | Multiplet | ortho, meta, para couplings |

| Allyl -CH= | 5.9 - 6.1 | Multiplet | J ≈ 17 (trans), 10 (cis), 7 (vicinal) |

| Allyl =CH₂ (trans) | 5.0 - 5.2 | Doublet of doublets | J ≈ 17 (trans), 2 (geminal) |

| Allyl =CH₂ (cis) | 4.9 - 5.1 | Doublet of doublets | J ≈ 10 (cis), 2 (geminal) |

| Allyl -CH₂- | 3.4 - 3.6 | Doublet | J ≈ 7 |

Causality Behind the Assignments: The complex multiplet in the aromatic region arises from the four non-equivalent protons on the ortho-disubstituted ring.[1] The large coupling constants for the vinyl protons are characteristic of cis and trans relationships across the double bond, while the smaller geminal coupling is also typical.[4][5] The methylene protons are coupled only to the internal vinyl proton, resulting in a doublet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, we expect to see nine distinct signals.

Experimental Protocol for ¹³C NMR:

The sample preparation and instrumentation are the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans. Broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Interpretation of the ¹³C NMR Spectrum:

The aromatic carbons will resonate in the typical downfield region (120-140 ppm), with the carbon bearing the bromine (ipso-carbon) showing a characteristic upfield shift due to the "heavy atom effect".[6] The allyl group carbons will appear at distinct chemical shifts reflecting their hybridization and proximity to the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 123 - 125 |

| Aromatic C-Allyl | 139 - 141 |

| Aromatic CH (x4) | 127 - 133 |

| Allyl -CH= | 136 - 138 |

| Allyl =CH₂ | 115 - 117 |

| Allyl -CH₂- | 38 - 40 |

Causality Behind the Assignments: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromine and allyl substituents.[2] The sp² hybridized carbons of the allyl group are downfield compared to the sp³ hybridized methylene carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the allyl group.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpretation of the IR Spectrum:

The key diagnostic peaks are summarized in the table below. These include C-H stretches for both aromatic and vinyl groups, C=C stretching vibrations for the aromatic ring and the allyl double bond, and characteristic out-of-plane bending vibrations for the ortho-disubstituted benzene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3010 | C-H Stretch | Aromatic & Vinyl |

| 2980 - 2850 | C-H Stretch | Allyl CH₂ |

| 1635 - 1645 | C=C Stretch | Allyl |

| ~1580, 1470, 1440 | C=C Stretch | Aromatic Ring |

| 990 & 910 | =C-H Bend (Out-of-plane) | Vinyl |

| 745 - 760 | C-H Bend (Out-of-plane) | Ortho-disubstituted Aromatic |

| ~1020 | C-Br Stretch | Aryl Bromide |

Causality Behind the Assignments: The positions of these bands are characteristic for the respective functional groups. The C-H out-of-plane bending vibration in the 745-760 cm⁻¹ region is a strong indicator of an ortho-disubstituted benzene ring.[7] The strong bands at 990 and 910 cm⁻¹ are characteristic of the vinyl group in the allyl moiety.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

-

Ionization: Electron Impact (EI) ionization is commonly used, where the sample is bombarded with high-energy electrons.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[8][9] The base peak is expected to be at m/z 117, corresponding to the loss of the bromine atom.

Table 4: Key Mass Spectrometry Peaks for this compound

| m/z | Ion Identity | Interpretation |

| 196/198 | [C₉H₉Br]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺) |

| 117 | [C₉H₉]⁺ | Loss of Br radical |

| 115 | [C₉H₇]⁺ | Loss of H₂ from [C₉H₉]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Causality Behind the Fragmentation: The C-Br bond is the weakest bond in the molecular ion, leading to the facile loss of a bromine radical to form the stable allyl-substituted phenyl cation at m/z 117.[8] Further fragmentation can lead to the loss of hydrogen molecules or rearrangement to the very stable tropylium ion at m/z 91.

Fragmentation Pathway Diagram:

Caption: Proposed mass fragmentation pathway for this compound.

Conclusion

The spectroscopic data of this compound provides a clear and unambiguous means of its identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern. This guide has provided a comprehensive overview of these data, grounded in the fundamental principles of spectroscopy and supported by comparative analysis with related structures. For researchers in synthetic chemistry and drug development, a thorough understanding of this data is essential for ensuring the quality and identity of this important chemical intermediate.

References

-

Proprep. (n.d.). Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Retrieved from [Link]

-

Chegg. (2022, May 9). Analyze the 1H-NMR spectrum of bromobenzene. Retrieved from [Link]

-

University of Calgary. (n.d.). Bromobenzene. Retrieved from [Link]

-

Fiveable. (2025, September). Ortho-Disubstituted Benzenes. Retrieved from [Link]

-

SpectraBase. (n.d.). Bromobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Allylbenzene. Retrieved from [Link]

-

Chegg. (2021, March 21). Solved 11. Example the 13C-NMR spectrum of bromobenzene. Retrieved from [Link]

-

AIP Publishing. (n.d.). Proton NMR Spectra of Disubstituted Benzenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]

-

SpectraBase. (n.d.). Bromobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2012, March 3). Supplementary Information. Retrieved from [Link]

-

YouTube. (2013, January 27). Proton NMR of Allyl Ether Groups. Retrieved from [Link]

-

YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

SpectraBase. (n.d.). Allylbenzene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Bromobenzene. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

-

NIST. (n.d.). Benzene, bromo-. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of unsymmetrical ortho-disubstituted benzenes. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-propenyl-. Retrieved from [Link]

-

Chegg. (2016, October 21). Solved Analyse the IR of bromobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). Bromobenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, bromo-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-propenyl-. Retrieved from [Link]

-

SciELO México. (n.d.). Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes. Retrieved from [Link]

-

ATB. (n.d.). Allylbenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). (1-Butyl-2-methyl-allyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylbenzene. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Allylbenzene(300-57-2) 13C NMR spectrum [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. proprep.com [proprep.com]

- 9. Bromobenzene(108-86-1) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling and Application of 1-Allyl-2-bromobenzene

Introduction: Navigating the Synthetic Utility and Inherent Risks of 1-Allyl-2-bromobenzene

This compound is a versatile bifunctional molecule, prized in synthetic organic chemistry for its capacity to undergo a variety of cross-coupling reactions. The presence of both a reactive allyl group and an aryl bromide moiety makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and advanced materials. However, its utility is counterbalanced by significant health and safety considerations that demand a comprehensive understanding and meticulous handling protocols. This guide provides an in-depth analysis of the safety profile of this compound, grounded in established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to safely handle this compound, mitigate risks, and implement self-validating safety systems within their experimental workflows.

Physicochemical and Hazard Profile

A foundational aspect of safe chemical handling is a thorough understanding of the substance's intrinsic properties and associated hazards. The following table summarizes the key physicochemical and toxicological data for this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2-Allylbromobenzene, o-Allylbromobenzene | [3][4] |

| CAS Number | 42918-20-7 | [3][4] |

| Molecular Formula | C₉H₉Br | [1][2] |

| Molecular Weight | 197.07 g/mol | [1] |

| Appearance | Liquid | [4] |

| Density | 1.311 g/mL at 25 °C | |

| Flash Point | 93.3 °C (199.9 °F) | |

| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1][2][5] |

| GHS Signal Word | Warning | [1][2][5] |

| GHS Pictogram | GHS07 (Exclamation Mark) |

GHS Hazard and Precautionary Statements: A Closer Look

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the key hazard statements are:

-

H319: Causes serious eye irritation: Direct contact with the eyes can cause significant irritation, potentially leading to damage if not promptly and properly addressed.

The corresponding precautionary statements (P-statements) provide the necessary guidance for minimizing risk:

-

P264: Wash hands and any exposed skin thoroughly after handling.[2][5]

-

P270: Do not eat, drink or smoke when using this product.[2][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P330: Rinse mouth.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE is the cornerstone of laboratory safety when handling hazardous chemicals. The following recommendations are based on the known hazards of this compound and general best practices for handling halogenated aromatic compounds.

Eye and Face Protection

-

Mandatory: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and vapors.

-

Recommended for high-risk operations: When there is a significant risk of splashing (e.g., during transfers of large volumes or when heating), a face shield should be worn in addition to safety goggles.

Skin Protection

-

Gloves: The choice of glove material is critical. Nitrile gloves, while common in laboratories, offer poor resistance to aromatic and halogenated hydrocarbons and should only be considered for very brief, incidental contact.[8][9][10] For extended handling or in situations with a higher risk of direct contact, more robust glove materials are necessary.

-

Recommended for extended contact: Viton® or laminate (e.g., SilverShield®/4H®) gloves are recommended for prolonged handling of aromatic hydrocarbons.[11][12]

-

Double gloving: For intricate tasks requiring a balance of dexterity and protection, a double-gloving strategy can be employed, with a thinner, disposable nitrile glove worn under a more robust glove. This allows for the removal of the outer glove if contaminated, without compromising the primary barrier.

-

Breakthrough Time: Always consult the glove manufacturer's specific chemical resistance data and be aware of the breakthrough time—the time it takes for the chemical to permeate the glove material.[11][13] Regularly inspect gloves for any signs of degradation (swelling, discoloration, or tearing) and replace them immediately if compromised.[9]

-

-

Protective Clothing: A flame-resistant lab coat is mandatory. For larger scale operations or where significant splashing is possible, a chemically resistant apron or coveralls should be worn.

Respiratory Protection

-

Standard Handling: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Emergency Situations: In the event of a large spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge may be necessary. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Safe Handling and Storage: Proactive Risk Mitigation

Storage Requirements

-

Temperature: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperature is typically 2-8°C.[3]

-

Inert Atmosphere: For long-term storage and to maintain purity, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Container: Keep the container tightly closed when not in use.

Incompatible Materials and Hazardous Decomposition

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14] While specific reactivity data for this compound is limited, the allyl group can be susceptible to polymerization, and the aryl bromide can undergo reactions with strong bases.[15]

-

Hazardous Decomposition Products: Combustion or thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[14]

Emergency Procedures: A Framework for Rapid and Effective Response

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Spill Response

A tiered approach to spill response is crucial, with the level of response dictated by the size and location of the spill.

Minor Spill (Contained within a fume hood)

-

Alert personnel in the immediate area.

-

Ensure you are wearing appropriate PPE , including double gloves, safety goggles, and a lab coat.

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for organic solvents.

-

Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

-

Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of a fume hood)

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

If safe to do so, close the laboratory doors to contain the vapors.

-

Activate the fire alarm if the spill is large or if there is a risk of fire.

-

Contact your institution's emergency response team (e.g., Environmental Health and Safety) and provide them with the following information:

-

The identity of the chemical (this compound).

-

The approximate quantity spilled.

-

The location of the spill.

-

Any injuries that may have occurred.

-

-

Do not re-enter the laboratory until it has been declared safe by trained emergency responders.

Waste Disposal: Environmental Responsibility and Regulatory Compliance

This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

-

Segregation: Halogenated organic waste must be collected in separate, clearly labeled containers from non-halogenated waste.

-

Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".

-

Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Experimental Workflow: Safe Handling in the Context of a Suzuki-Miyaura Coupling Reaction

To illustrate the practical application of these safety principles, the following section outlines a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using this compound. This common synthetic transformation highlights the critical control points for safe handling.[16][17][18][19][20]

Reaction Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, phenylboronic acid) and an organohalide (this compound).

Step-by-Step Protocol with Integrated Safety Measures

-

Preparation and Pre-Reaction Checks (in the fume hood):

-

Causality: A pre-reaction check ensures that all necessary equipment and safety measures are in place before any hazardous materials are handled, minimizing the risk of unforeseen complications.

-

Don appropriate PPE: flame-resistant lab coat, chemical safety goggles, and heavy-duty chemical-resistant gloves (e.g., Viton® or laminate).

-

Ensure the fume hood sash is at the appropriate height and the airflow is functioning correctly.

-

Assemble and dry all necessary glassware.

-

Have a designated, labeled hazardous waste container for halogenated organic waste readily accessible within the fume hood.

-

-

Reagent Dispensing (in the fume hood):

-

Causality: Dispensing reagents in the fume hood contains any potential vapors and prevents inhalation exposure.

-

To a reaction flask, add this compound (liquid), phenylboronic acid (solid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

-

Use a syringe or cannula for transferring the liquid this compound to minimize the risk of spills and exposure.

-

Carefully weigh out solid reagents on a balance within the fume hood or in a designated weighing area with local exhaust ventilation.

-

-

Solvent Addition and Reaction Setup (in the fume hood):

-

Causality: The use of a solvent mixture that includes water is common in Suzuki reactions and requires careful heating to avoid pressure buildup.

-

Add the reaction solvent (e.g., a mixture of toluene and water).

-

Equip the flask with a condenser and place it in a heating mantle on a stirrer plate.

-

Ensure that the cooling water for the condenser is flowing before applying heat.

-

-

Reaction Monitoring:

-

Causality: Monitoring the reaction allows for the timely identification of any unexpected events, such as excessive pressure buildup or color changes that may indicate a side reaction.

-

Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Extraction:

-

Causality: The work-up and extraction steps involve the transfer of potentially hazardous materials and require careful technique to prevent spills and exposure.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate). This should be done in a separatory funnel, ensuring it is properly vented to release any pressure buildup.

-

Collect the organic layers and dry them over an anhydrous salt (e.g., sodium sulfate).

-

-

Purification and Waste Disposal:

-

Causality: The final purification step concentrates the product and generates additional waste streams that must be properly managed.

-

Remove the solvent under reduced pressure using a rotary evaporator. Ensure the cold trap is functioning correctly to capture solvent vapors.

-

Purify the crude product by column chromatography.

-

Collect all liquid waste (both aqueous and organic) in the designated halogenated hazardous waste container.

-

Dispose of all contaminated solid waste (e.g., TLC plates, filter paper, silica gel) in a separate, labeled solid hazardous waste container.

-

Visualizing Safety: Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of key safety workflows.

Caption: Tiered Spill Response Workflow.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its potential for harm necessitates a culture of safety that goes beyond mere compliance with regulations. By understanding the fundamental principles outlined in this guide—from the intrinsic hazards of the chemical to the implementation of robust, self-validating safety protocols—researchers can confidently and responsibly harness the synthetic potential of this valuable compound. The integration of these practices into daily laboratory operations is not merely a matter of procedure; it is a commitment to the well-being of oneself, one's colleagues, and the broader scientific community.

References

-

S&G Gloves. (2023). Nitrile Glove Chemical Resistance Guide. [Link]

-

International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

-

University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]

-

All Safety Products, Inc. Glove Selection Chart - Chemical Breakthrough Times. [Link]

-

All Safety Products, Inc. Glove Selection Chart - Chemical Breakthrough Times. [Link]

-

Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

-

Barber Healthcare. Chemical Resistance Chart - Full. [Link]

-

Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 143-154. [Link]

-

Wysocka-Krol, K., et al. (2000). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice. Toxicology Letters, 114(1-3), 169-176. [Link]

-

SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

-

Kordestani, D., et al. (2013). Optimization of the conditions for the Heck reaction of bromobenzene with styrene. ResearchGate. [Link]

-

XiXisys.com. GHS 11 (Rev.11) SDS Word Download CAS: 42918-20-7 Name: this compound. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Fisher, R. L., et al. (1995). Correlation of metabolism, covalent binding and toxicity for a series of bromobenzene derivatives using rat liver slices in vitro. Toxicology and Applied Pharmacology, 131(2), 241-249. [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

University of Ottawa. Glove guide. [Link]

-

Kunfi, A., et al. (2016). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. ResearchGate. [Link]

-

Anonyme. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [Link]

-

Bourwina, M., et al. (2023). Heck reaction between bromobenzene and styrene. ResearchGate. [Link]

-

SKS Science Products. Chemical Resistance of Glove Materials. [Link]

-

Columbia University. Chemical Resistance of Gloves.pdf. [Link]

-

Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Abid, M. K., et al. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Link]

-

Gloves By Web. Gloves Chemical Resistance Chart. [Link]

-

Boston University Office of Research. Acute Toxicants. [Link]

-

Ashenhurst, J. (2023). What is Allylic Bromination?. Master Organic Chemistry. [Link]

-

Rogers, V. V., et al. (2000). Acute and subchronic mammalian toxicity of naphthenic acids from oil sands tailings. Toxicological Sciences, 57(2), 347-355. [Link]

Sources

- 1. This compound | C9H9Br | CID 576065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42918-20-7 Name: this compound [xixisys.com]

- 6. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation of metabolism, covalent binding and toxicity for a series of bromobenzene derivatives using rat liver slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 9. gloves.com [gloves.com]

- 10. ehrs.upenn.edu [ehrs.upenn.edu]

- 11. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 12. scribd.com [scribd.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. fishersci.com [fishersci.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Yoneda Labs [yonedalabs.com]

A Comprehensive Technical Guide to 1-Allyl-2-bromobenzene: A Versatile Building Block in Modern Synthesis

This guide provides an in-depth exploration of 1-allyl-2-bromobenzene, a bifunctional organic intermediate of significant value to researchers in chemical synthesis and drug discovery. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a strategic building block for constructing complex molecular architectures.

Section 1: Nomenclature and Key Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible science. The subject of this guide is known formally by the International Union of Pure and Applied Chemistry (IUPAC) as 1-bromo-2-(prop-2-en-1-yl)benzene .[1] However, in laboratory practice and commercial catalogs, it is frequently referred to by several synonyms. Understanding this nomenclature is crucial for efficient literature and database searches.

Common Synonyms:

-

This compound[1]

-

2-Allylbromobenzene[2]

-

o-Allylbromobenzene[2]

-

2-Allylphenyl bromide[2]

-

2-Bromo-1-allylbenzene[2]

-

Benzene, 1-bromo-2-(2-propenyl)-[1]

For precise documentation and data retrieval, the following identifiers should be used.

| Identifier | Value | Source |

| CAS Number | 42918-20-7 | [1] |

| PubChem CID | 576065 | [1] |

| Molecular Formula | C₉H₉Br | [1][2] |

| Molecular Weight | 197.07 g/mol | [1] |

| InChIKey | NTYPQDZCDDLKLV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C=CCC1=CC=CC=C1Br | [1] |

Section 2: Physicochemical and Safety Data

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. As a liquid at standard temperature and pressure, its key characteristics are summarized below.

| Property | Value | Conditions |

| Form | Liquid | Ambient |

| Density | 1.311 g/mL | at 25 °C |

| Refractive Index | n20/D 1.559 | 20 °C |

| Flash Point | 93.3 °C (199.9 °F) | |

| Storage | 2-8°C, under inert atmosphere | [3] |

Safety Profile

From a safety perspective, this compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |

| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1] |

Section 3: Synthesis of this compound

The synthesis of this compound is most logically achieved via a Grignard reaction. This classic carbon-carbon bond-forming strategy provides a reliable and scalable route from commercially available precursors. The causality behind this choice lies in the polarity reversal (umpolung) of the aryl halide; conversion of the electrophilic carbon of 1,2-dibromobenzene into a potent nucleophile via magnesium insertion allows for a straightforward Sɴ2-type attack on an electrophilic allyl source like allyl bromide.

While a specific protocol for this exact molecule is not prevalent in primary literature, the procedure can be reliably adapted from the well-documented synthesis of the analogous compound, allylbenzene, from bromobenzene.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the verified Organic Syntheses procedure for a related Grignard coupling. It is presented as a self-validating system, where successful Grignard formation is the critical control point.

Step 1: Formation of 2-Bromophenylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Reagents: Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine as an initiator; its color will fade upon reaction initiation.

-

Initiation: Add a small portion of a solution of 1,2-dibromobenzene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be required to initiate the reaction, evidenced by the fading of the iodine color and gentle bubbling.

-

Addition: Once initiated, add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. The selective formation of the Grignard reagent at one of the C-Br bonds is favored due to statistical probability and reaction kinetics.

-

Completion: After the addition is complete, stir the resulting gray-to-brown mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Coupling with Allyl Bromide

-

Cooling: Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

-

Addition: Add a solution of allyl bromide (1.0-1.2 eq.) in the same anhydrous solvent dropwise via the dropping funnel. This is an exothermic reaction, and the addition rate should be controlled to keep the internal temperature below 10-15 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

Step 3: Workup and Purification

-

Quenching: Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent and hydrolyze the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Section 4: Chemical Reactivity and Synthetic Utility

This compound is a powerful synthetic intermediate precisely because it contains two distinct and orthogonally reactive functional groups: an aryl bromide and a terminal allyl group . This bifunctionality allows for stepwise, selective transformations, making it a strategic linchpin in multi-step syntheses.

Reactions at the Aryl Bromide Site: Cross-Coupling

The carbon-bromine bond is a prime handle for transition metal-catalyzed cross-coupling reactions, the cornerstone of modern pharmaceutical and materials chemistry. These reactions form new carbon-carbon or carbon-heteroatom bonds with high precision.

-

Suzuki-Miyaura Coupling: Reacting this compound with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) yields complex biaryl or styrenyl structures.[3][4] This is one of the most widely used C-C bond-forming reactions in drug discovery.[5]

-

Heck-Mizoroki Coupling: The palladium-catalyzed reaction with an alkene (e.g., styrene, acrylates) in the presence of a base forms a new C-C bond at the alkene, providing access to substituted stilbenes and cinnamates.[6][7]

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst yields aryl alkynes, which are precursors to a vast array of heterocyclic compounds.

Reactions of the Allyl Group

The terminal double bond of the allyl group is susceptible to a wide range of transformations:

-

Oxidation: Can be oxidized to form an epoxide (using m-CPBA), a diol (using OsO₄), or cleaved to an aldehyde (via ozonolysis).

-

Hydroboration-Oxidation: Anti-Markovnikov addition of borane followed by oxidative workup yields the corresponding primary alcohol, 3-(2-bromophenyl)propan-1-ol.

-

Heck Reaction (as the alkene partner): The allyl group itself can act as the alkene component in a Heck reaction with another aryl halide.

Intramolecular Reactions: Gateway to Heterocycles

The true synthetic power of this compound is realized when both functional groups participate in a single transformation. Intramolecular cyclization reactions provide a rapid and atom-economical route to construct cyclic systems that are prevalent in bioactive molecules. A prominent example is the intramolecular Heck reaction . Under palladium catalysis, the aryl bromide can add across the tethered allyl double bond, leading to the formation of five- or six-membered rings, which are core structures in many natural products and pharmaceuticals.

Section 5: Application in Bioactive Molecule Synthesis

The strategic utility of this compound is exemplified by its use as a precursor in the synthesis of analogues of aplysinopsin . Aplysinopsins are a class of tryptophan-derived marine alkaloids that exhibit a wide range of biological activities, including antimalarial, antimicrobial, and potential anticancer effects.[8][9]

In the synthesis of novel aplysinopsin analogues for prostate cancer research, for instance, the core indole structure is often constructed and then elaborated.[10] A key step can involve the palladium-catalyzed intramolecular cyclization of a precursor derived from this compound. The ortho-allyl-bromo-aniline scaffold, readily accessible from the title compound, can be used to construct a tricyclic indole system via an intramolecular Heck reaction or similar cyclization strategies. This demonstrates the direct application of this building block in creating complex heterocyclic systems at the heart of medicinally relevant scaffolds. The ability to further modify the resulting structures using the remaining functional handles makes it an invaluable tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

References

-

Al-Warhi, T., El-Gamal, M. I., & Anbar, A. (2023). An Overview of Aplysinopsins: Synthesis and Biological Activities. Molecules, 28(9), 3738. [Link]

-

El-Gamal, M. I., Al-Warhi, T., & Anbar, A. (2022). Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer. Marine Drugs, 20(12), 789. [Link]

-

Stanovnik, B., Selic, L., & Recnik, S. (2002). A Synthesis of Some Novel 2-Phenyl- and 5-Bromo-substituted Aplysinopsin Analogues. HETEROCYCLES, 58(1), 363. [Link]

-

Canseco-Aguilar, D., et al. (2010). Synthesis and Characterization of Aplysinopsin Analogs. Bioorganic & Medicinal Chemistry, 18(23), 8194-8203. [Link]

-

El-Gamal, M. I., Al-Warhi, T., & Anbar, A. (2022). Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer. Marine Drugs, 20(12), 789. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]

-

Semmelhack, M. F., & Helquist, P. (1972). Reaction of Aryl Halides with π-Allylnickel Halides. Organic Syntheses, 52, 115. [Link]

-

Rutherford, K. G., & Redmond, W. (1963). 1-Bromo-2-fluorobenzene. Organic Syntheses, 43, 12. [Link]

-

Soleimani-Amiri, S., & Ardestani, M. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(48), 30283-30302. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Babakhanyan, A. V., et al. (2014). Synthesis of 1-allyl-N,N-dialkyl-, 1-allyl-pentamethyleneand 1-allyl-spiro-4-phenyl-3а,4-dihydrobenzo[f]isoindoliniumbromides on the basis of base-catalyzed intramolecular cyclization. Russian Journal of General Chemistry, 84(10), 2028-2033. [Link]

-

Cruz-Nieves, A., & Ortiz-Marciales, M. (2020). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2020(3), M1149. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Peter, G., & Ferenc, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

Sources

- 1. This compound | C9H9Br | CID 576065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Molecular structure and weight of 1-Allyl-2-bromobenzene

An In-depth Technical Guide to 1-Allyl-2-bromobenzene: Molecular Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

Introduction

This compound is a versatile bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure, featuring both a reactive allyl group and an aryl bromide, provides two distinct handles for a variety of chemical transformations. The aryl bromide moiety is a classic substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the allyl group can undergo a wide range of reactions, including additions, oxidations, and rearrangements. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its practical utility in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. These properties dictate handling, purification, and characterization procedures.

Key Identifiers and Properties

The essential identifiers and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₉H₉Br[1] |

| Molecular Weight | 197.07 g/mol [2] |

| CAS Number | 42918-20-7[1] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 1.311 g/mL at 25 °C |

| Refractive Index | n20/D 1.559 |

| Boiling Point | Not readily available |

| Storage Temperature | 2-8°C |

Synonyms: 2-Allylbromobenzene, 2-Allylphenyl bromide, 2-Bromo-1-allylbenzene, o-Allylbromobenzene.[1]

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a bromine atom and an allyl group at adjacent (ortho) positions.

Caption: Molecular structure of this compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms. For this compound, one would expect to see signals in the aromatic region (around 7.0-7.6 ppm) corresponding to the four protons on the benzene ring. The allyl group would show a characteristic set of signals: a doublet for the two protons adjacent to the ring (around 3.4 ppm), a multiplet for the vinyl proton adjacent to the CH₂ group (around 5.9-6.1 ppm), and two distinct signals for the terminal vinyl protons (around 5.0-5.2 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show nine distinct signals. Six signals would appear in the aromatic region (approximately 120-140 ppm), with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect. The three carbons of the allyl group would appear in the aliphatic and vinylic regions (around 38 ppm for the CH₂, 116 ppm for the terminal CH₂, and 136 ppm for the internal CH).

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The allyl group would show a C=C stretching band around 1640 cm⁻¹ and vinylic C-H stretching above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The most abundant fragment ion peak is often observed at m/z 117, corresponding to the loss of the bromine atom.[3]

Synthesis of this compound

A common and reliable method for the synthesis of this compound is through the Grignard reaction. This method involves the formation of an organometallic intermediate from an aryl halide, which then acts as a nucleophile.

Grignard Reaction Protocol

This protocol is adapted from established procedures for the synthesis of allylbenzenes.[4]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: Add anhydrous tetrahydrofuran (THF) to the flask. A solution of 1,2-dibromobenzene in anhydrous THF is then added dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction mixture is gently heated to maintain a steady reflux until most of the magnesium has been consumed. This forms 2-bromophenylmagnesium bromide.

-

Allylation: The Grignard reagent is cooled to 0°C. A solution of allyl bromide in anhydrous THF is then added dropwise, maintaining the temperature below 10°C. The choice to add the allyl bromide to the Grignard reagent, rather than the other way around, helps to minimize side reactions such as Wurtz coupling.

-

Workup: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aryl bromide is an excellent substrate for cross-coupling reactions, while the allyl group can be manipulated in various ways.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed reactions such as the Heck and Suzuki-Miyaura couplings. These reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular scaffolds.[5][6][7]

Heck Reaction:

The Heck reaction couples the aryl bromide with an alkene.[8] For instance, reacting this compound with an acrylate ester in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) would yield a substituted cinnamate derivative. The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[9]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester.[6][10] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[7] Coupling this compound with an arylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would produce a biaryl compound. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[11][12]

Reactions of the Allyl Group

The allyl group can undergo a variety of transformations. For example, it can be isomerized to the thermodynamically more stable propenyl group, which can then be used in further synthetic steps. The double bond can also undergo dihydroxylation, epoxidation, or cleavage reactions.

Relevance in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of complex molecules, including pharmaceutically active compounds. The ability to introduce an allyl group ortho to a site of potential further functionalization (the bromine atom) allows for the construction of intricate, three-dimensional structures. Ortho-substituted anilines, which can be synthesized from such precursors, are key structural motifs in a number of drugs.[7] Furthermore, the allyl group itself is present in many natural products and can be used to modulate the pharmacokinetic properties of drug candidates.[13]

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[3][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is a combustible liquid and should be stored in a cool, dry place away from ignition sources.[2]

Conclusion

This compound is a highly useful and versatile building block for organic synthesis. Its dual reactivity allows for a wide range of transformations, making it a valuable tool for the synthesis of complex organic molecules, including those with potential pharmaceutical applications. A solid understanding of its properties, synthesis, and reactivity is essential for any researcher looking to incorporate this compound into their synthetic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kunfi, A., et al. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 2016. [Link]

-

PrepChem. Preparation of allylbenzene. [Link]

-